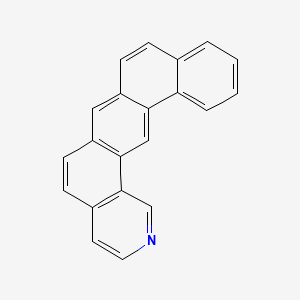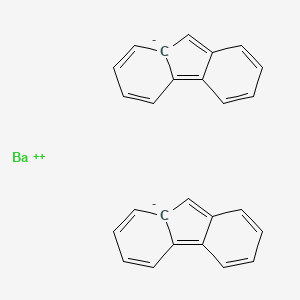
barium(2+);fluoren-8a-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Barium(2+);fluoren-8a-ide is a chemical compound that combines barium ions with fluoren-8a-ide ions Barium is an alkaline earth metal, known for its reactivity and various applications in different fields Fluoren-8a-ide is a derivative of fluorene, an aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of barium(2+);fluoren-8a-ide typically involves the reaction of barium salts with fluoren-8a-ide precursors. One common method is the reaction of barium chloride with sodium fluoren-8a-ide in an aqueous solution. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the compound in a pure and stable form. Advanced techniques like solvent extraction and recrystallization may be employed to enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Barium(2+);fluoren-8a-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce fluorenone derivatives, while reduction can yield fluoren-8a-ide derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Barium(2+);fluoren-8a-ide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a diagnostic agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of barium(2+);fluoren-8a-ide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Barium Fluoride (BaF2): A compound with similar barium content but different anionic components.
Barium Sulfate (BaSO4): Another barium compound with distinct properties and applications.
Fluorene Derivatives: Compounds with similar aromatic structures but different substituents.
Uniqueness
Barium(2+);fluoren-8a-ide is unique due to its combination of barium and fluoren-8a-ide, resulting in specific chemical and physical properties
Eigenschaften
CAS-Nummer |
23431-44-9 |
|---|---|
Molekularformel |
C26H18Ba |
Molekulargewicht |
467.7 g/mol |
IUPAC-Name |
barium(2+);fluoren-8a-ide |
InChI |
InChI=1S/2C13H9.Ba/c2*1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;/h2*1-9H;/q2*-1;+2 |
InChI-Schlüssel |
QYOONDAYWSFWAW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[C-]2C=C3C=CC=CC3=C2C=C1.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




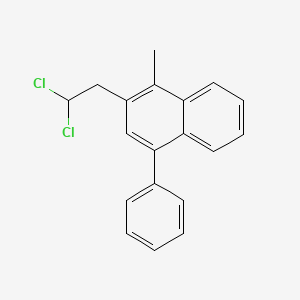
![Silane, [(1,1-dimethylethyl)thio]trimethyl-](/img/structure/B14706704.png)
![Tetraspiro[2.0.2.0.2.0.2.0]dodecane](/img/structure/B14706709.png)


![3-Phenyl-5-trifluoromethoxy-benzo[c]isoxazole](/img/structure/B14706725.png)
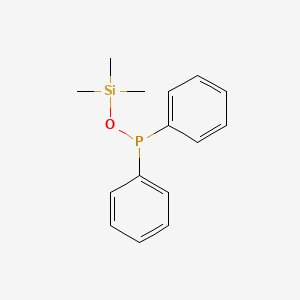

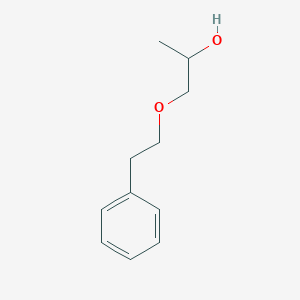

![4,6-diphenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B14706763.png)
